

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol CAS number

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Compound of Interest

Compound Name:	(S)-1-(2-(Trifluoromethyl)phenyl)ethanol
Cat. No.:	B137757

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An In-depth Technical Guide to **(S)-1-(2-(Trifluoromethyl)phenyl)ethanol**

CAS Number: 127852-27-1

This technical guide provides a comprehensive overview of **(S)-1-(2-(Trifluoromethyl)phenyl)ethanol**, a key chiral building block in the development of therapeutic agents. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the physicochemical properties, synthesis methodologies, and applications of this compound, with a focus on its role as an intermediate in the synthesis of Polo-like kinase 1 (Plk1) inhibitors.

Physicochemical and Spectroscopic Data

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol that has garnered significant interest due to the presence of the trifluoromethyl group, a moiety known to enhance the metabolic stability and bioavailability of drug candidates.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties of **(S)-1-(2-(Trifluoromethyl)phenyl)ethanol** and Related Compounds

Property	(S)-1-(2-(Trifluoromethyl)phenyl)ethanol	(S)-(-)-1-Phenylethanol	2-Phenylethanol
CAS Number	127852-27-1	1445-91-6	60-12-8[3]
Molecular Formula	C ₉ H ₉ F ₃ O	C ₈ H ₁₀ O[4]	C ₈ H ₁₀ O[3]
Molecular Weight	190.16 g/mol	122.16 g/mol [4]	122.17 g/mol
Appearance	Likely a colorless liquid or low-melting solid	Colorless liquid[4]	Colorless liquid[3]
Boiling Point	Data not available	88-89 °C / 10 mmHg[4]	219-221 °C[5]
Melting Point	Data not available	9-11 °C[4]	-27 °C[5]
Density	Data not available	1.012 g/mL at 20 °C[4]	1.02 g/mL at 20 °C[5]
Optical Rotation	Data not available	[α] ²² /D -44.0°, neat[4]	Not applicable

Table 2: Spectroscopic Data for 1-(2-(Trifluoromethyl)phenyl)ethanol

Technique	Data
¹ H NMR	Expected signals include a quartet for the methine proton (CH-OH), a doublet for the methyl group, and multiplets for the aromatic protons.
¹³ C NMR	Expected signals include those for the methyl, methine, and aromatic carbons, with the trifluoromethyl group influencing the chemical shifts of the aromatic carbons.
IR (Infrared)	A broad absorption band in the region of 3200-3600 cm ⁻¹ is expected, corresponding to the O-H stretching of the alcohol.
MS (Mass Spec.)	The mass spectrum is expected to show a molecular ion peak and fragmentation patterns characteristic of benzyl alcohols.

Synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

The asymmetric synthesis of **(S)-1-(2-(Trifluoromethyl)phenyl)ethanol** is crucial for its application in the development of enantiomerically pure pharmaceuticals. Both biosynthetic and chemical methods have been explored for its preparation.

Biosynthetic Approach

A highly efficient method for the synthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol utilizes the biocatalyst *Geotrichum silvicola* ZJPH1811.^[6] This whole-cell biotransformation involves the asymmetric reduction of 2'-(trifluoromethyl)acetophenone, achieving high enantiomeric excess (>99.2% ee).^[6] The productivity of this process can be significantly enhanced through medium engineering, incorporating a deep eutectic solvent and cyclodextrin.^[6]

Experimental Protocol: Biocatalytic Reduction of 2'-(Trifluoromethyl)acetophenone^[6]

- Cultivation of Biocatalyst: *Geotrichum silvicola* ZJPH1811 is cultivated in a suitable medium to generate sufficient cell mass.
- Biotransformation: The harvested cells are resuspended in a reaction buffer.
- Substrate Addition: 2'-(Trifluoromethyl)acetophenone is added to the cell suspension.
- Reaction Conditions: The reaction is carried out at a controlled temperature and pH with agitation.
- Extraction and Purification: After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent and purified by chromatography.

Chemical Synthesis Approach

Asymmetric chemical synthesis provides an alternative route to **(S)-1-(2-(Trifluoromethyl)phenyl)ethanol**. A common strategy involves the asymmetric hydrogenation of the corresponding ketone, 2'-(trifluoromethyl)acetophenone, using a chiral catalyst.

Experimental Protocol: Asymmetric Hydrogenation

- Catalyst Preparation: A chiral ruthenium or rhodium-based catalyst is prepared in situ or used as a pre-formed complex.
- Reaction Setup: 2'-(Trifluoromethyl)acetophenone and the chiral catalyst are dissolved in a suitable solvent in a high-pressure reactor.
- Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a specific temperature until the starting material is consumed.
- Work-up and Purification: The catalyst is removed by filtration, and the product is isolated and purified by distillation or chromatography.

Applications in Drug Development

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a valuable chiral intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its trifluoromethyl group and

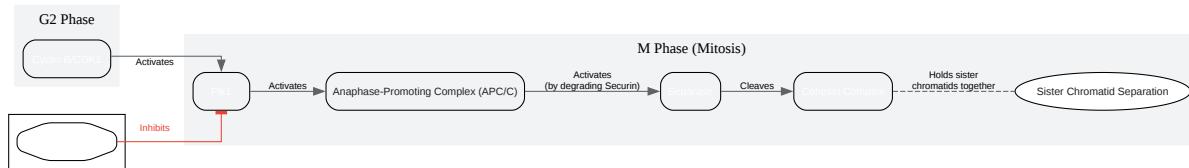
chiral center make it an attractive building block for creating potent and selective drug candidates.

Intermediate for Plk1 Inhibitors

The primary application of **(S)-1-(2-(Trifluoromethyl)phenyl)ethanol** is as a key intermediate in the synthesis of Polo-like kinase 1 (Plk1) inhibitors.^[6] Plk1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. Overexpression of Plk1 is observed in many human cancers, making it a promising target for cancer therapy. Inhibitors of Plk1 can disrupt the cell cycle of cancerous cells, leading to apoptosis.

Visualizations

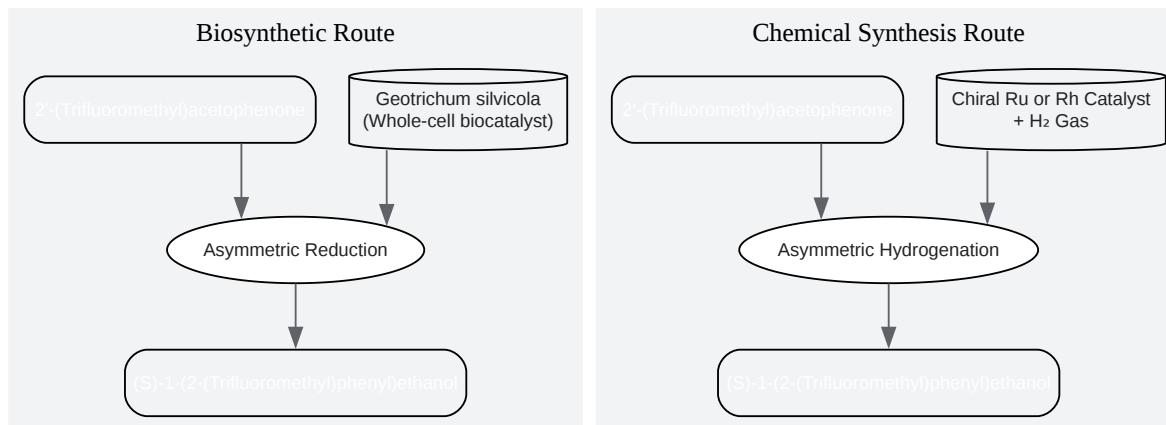
Plk1 Signaling Pathway in Cell Cycle Regulation



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Caption: Plk1 signaling pathway in mitosis.

Synthetic Workflow for **(S)-1-(2-(Trifluoromethyl)phenyl)ethanol**



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Caption: Synthetic workflows for **(S)-1-(2-(Trifluoromethyl)phenyl)ethanol**.

Safety Information

A specific Safety Data Sheet (SDS) for **(S)-1-(2-(Trifluoromethyl)phenyl)ethanol** is not readily available. However, based on the SDS for structurally similar compounds such as 2-phenylethanol and other trifluoromethylated phenyl ethanols, the following hazards should be considered^{[5][7]}:

- Acute Oral Toxicity: May be harmful if swallowed.
- Eye Irritation: May cause serious eye irritation.
- Skin Irritation: May cause skin irritation.
- Respiratory Irritation: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always refer to a specific and current Safety Data Sheet before handling any chemical.

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